2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a phenyl group and a p-tolyloxy group attached to an isoindoline-1,3-dione core, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions for an extended period to ensure complete conversion . Another method involves the use of solventless conditions, which is a greener approach and involves simple heating and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological functions. The compound’s structure allows it to bind to these receptors and influence their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylisoindoline-1,3-dione
- 4-(p-Tolyloxy)isoindoline-1,3-dione
- 2-(4-Chlorophenyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is unique due to the presence of both phenyl and p-tolyloxy groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
63181-79-3 |
---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c1-14-10-12-16(13-11-14)25-18-9-5-8-17-19(18)21(24)22(20(17)23)15-6-3-2-4-7-15/h2-13H,1H3 |
InChI Key |
LIQFZODRQAHYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.